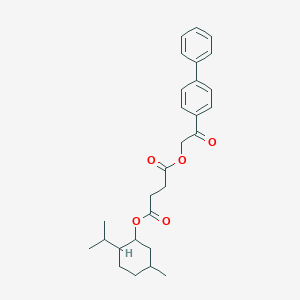![molecular formula C34H30N2O5 B12467159 2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its quinoline core, which is known for its biological activity.
Industry: Use in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 2-methylene-4-phenyl-1,3-dioxolane
Uniqueness
What sets 2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate apart is its unique combination of functional groups and its quinoline core, which provides a distinct set of chemical and biological properties .
Propiedades
Fórmula molecular |
C34H30N2O5 |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C34H30N2O5/c1-20-7-10-23(11-8-20)31(37)19-41-34(40)28-18-30(35-29-16-9-21(2)17-27(28)29)22-12-14-24(15-13-22)36-32(38)25-5-3-4-6-26(25)33(36)39/h7-18,25-26H,3-6,19H2,1-2H3 |
Clave InChI |
YCFDVSJHYLKFPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)N5C(=O)C6CCCCC6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


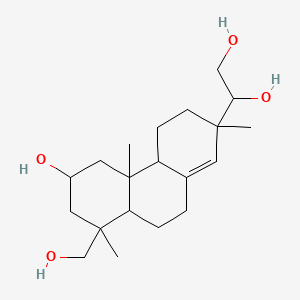
![1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467089.png)
![N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12467096.png)

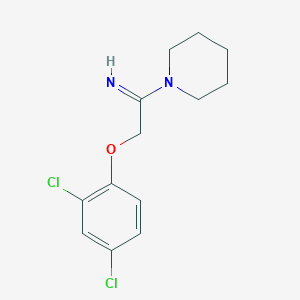
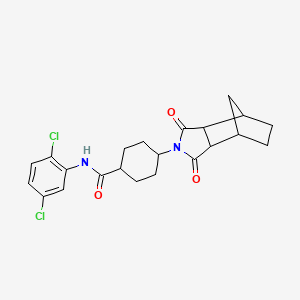
![N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12467128.png)
![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)
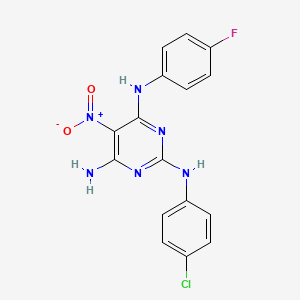
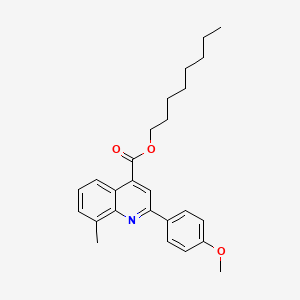

![ethyl 4-[({[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12467166.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12467185.png)
